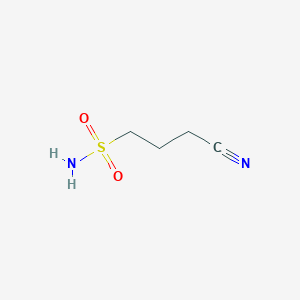

3-Cyanopropane-1-sulfonamide

Description

Context of Sulfonamide and Nitrile Moieties in Synthetic Methodologies

The utility of 3-Cyanopropane-1-sulfonamide in organic chemistry is best understood by first examining the individual roles of its core functional groups: the sulfonamide and the nitrile.

The Sulfonamide Moiety:

The sulfonamide functional group, R−S(=O)₂−NR₂, is a cornerstone in both medicinal and synthetic organic chemistry. ijarsct.co.inwikipedia.org Historically significant as the basis for the first synthetic antimicrobial drugs, sulfonamides continue to be a crucial structural motif in a vast array of pharmaceuticals. ekb.egresearchgate.netajchem-b.comresearchgate.net Their applications span a wide range of therapeutic areas, including diuretics, antivirals, and anticancer agents. ekb.egajchem-b.commdpi.com

In the realm of synthetic methodology, sulfonamides are highly valued for several reasons:

Synthetic Intermediates: They are stable, typically crystalline solids, which facilitates their purification and handling. wikipedia.org The formation of a sulfonamide is a classic method for the derivatization and identification of amines. wikipedia.org

Protecting Groups: The sulfonamide group can serve as a protecting group for amines, offering stability under various reaction conditions and allowing for selective removal. ekb.eg

Versatile Reactivity: Primary sulfonamides can be readily alkylated, acylated, or arylated to generate more complex secondary or tertiary sulfonamides. acs.org They are also key precursors for the synthesis of other important functional groups, such as sulfonylureas. acs.org

Synthesis: The most common and straightforward method for preparing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base to neutralize the hydrochloric acid byproduct. ijarsct.co.inwikipedia.orgekb.egresearchgate.net

The Nitrile Moiety:

The nitrile functional group, –C≡N, is an exceptionally versatile synthon in organic synthesis. wikipedia.org Its strong electron-withdrawing nature influences the reactivity of adjacent parts of a molecule. fiveable.me Found in many useful compounds, from industrial polymers like nitrile rubber to pharmaceuticals, the nitrile group is a valuable asset for chemical transformations. wikipedia.orgfiveable.meresearchgate.net

Key aspects of the nitrile group's utility in synthesis include:

Functional Group Interconversion: The nitrile group is prized for its ability to be converted into other important functional groups. It can be hydrolyzed to form carboxamides and, subsequently, carboxylic acids, or reduced to yield primary amines. chemmethod.com These transformations provide access to a wide range of molecular architectures.

Synthetic Building Blocks: Nitriles are used extensively in the synthesis of various drugs, dyes, and other complex organic compounds. fiveable.me They participate in a variety of reactions, including nucleophilic additions and cycloadditions. researchgate.net

Synthesis: Nitriles can be prepared through numerous methods, such as the ammoxidation of hydrocarbons, hydrocyanation of alkenes, and the nucleophilic substitution of alkyl halides with cyanide salts (e.g., the Kolbe nitrile synthesis). wikipedia.org

The presence of both a sulfonamide and a nitrile group within the same molecule, as in 3-Cyanopropane-1-sulfonamide, creates a bifunctional reagent with significant potential for constructing complex molecular targets.

Significance of Cyanoalkylsulfonamides in Chemical Synthesis Research

Cyanoalkylsulfonamides, the class of compounds to which 3-Cyanopropane-1-sulfonamide belongs, are valuable intermediates in modern organic synthesis. The combination of the nucleophilic sulfonamide nitrogen and the electrophilic, transformable nitrile carbon within a flexible alkyl chain offers a unique platform for synthetic innovation.

Research has demonstrated several methods for the synthesis of this class of compounds. For instance, N-(α-cyanoalkyl)sulfonamides can be prepared from N-(α-benzotriazol-1-ylalkyl)sulfonamides by treatment with potassium cyanide. tandfonline.com Another approach involves the cyanide-mediated reaction of vinyl sulfones with amines in the presence of N-bromosuccinimide to form sulfonamides. organic-chemistry.org

The significance of cyanoalkylsulfonamides in chemical synthesis research stems from their utility as bifunctional building blocks:

Sequential Functionalization: The distinct reactivity of the sulfonamide and nitrile groups allows for their sequential and selective modification. For example, the sulfonamide nitrogen can be alkylated or acylated, followed by the transformation of the nitrile group at the other end of the chain into an amine or carboxylic acid. This allows for the stepwise construction of complex molecules.

Heterocycle Synthesis: The reactive ends of cyanoalkylsulfonamides can be involved in intramolecular cyclization reactions, providing a route to various nitrogen- and sulfur-containing heterocyclic compounds, which are prevalent structures in pharmacologically active molecules. researchgate.net

Precursors to Advanced Intermediates: 3-Cyanopropane-1-sulfonamide itself is a derivative of its corresponding sulfonic acid nih.gov and sulfonyl chloride. scbt.com These related compounds, such as 3-cyanopropane-1-sulfonyl chloride, are reactive intermediates that can be used to introduce the 3-cyanopropylsulfonyl moiety onto other molecules. scbt.com The existence of various related structures, such as N-(3-cyanophenyl)propane-1-sulfonamide and N1-(3-cyanopropyl)-N1,4-dimethylbenzene-1-sulfonamide, highlights the modularity and importance of the cyanopropane-sulfonamide framework in synthetic research programs. chemicalbook.comchemicalbook.com

In essence, 3-Cyanopropane-1-sulfonamide and related cyanoalkylsulfonamides serve as versatile molecular scaffolds, enabling synthetic chemists to efficiently build diverse and complex chemical structures for a wide range of applications.

Structure

3D Structure

Properties

IUPAC Name |

3-cyanopropane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2S/c5-3-1-2-4-9(6,7)8/h1-2,4H2,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLBVVXKOWNAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC#N)CS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

812691-80-8 | |

| Record name | 3-cyanopropane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Theoretical and Computational Studies of 3 Cyanopropane 1 Sulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are indispensable tools for predicting the molecular structure, reactivity, and spectroscopic properties of chemical compounds. These methods provide a molecular-level understanding that complements experimental findings.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for the computational study of sulfonamide derivatives due to its favorable balance of computational cost and accuracy. nih.govnih.gov DFT calculations are employed to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of the molecule in its ground state. plos.orgnih.gov For a molecule like 3-Cyanopropane-1-sulfonamide, DFT can elucidate the distribution of electron density and identify reactive sites, which is fundamental to predicting its chemical behavior. nih.gov The theory is also used to calculate the energies of molecular orbitals, which are critical for analyzing chemical reactivity and stability. plos.org

Basis Set Selection in Quantum Chemical Calculations (e.g., B3LYP/6-311++G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For sulfonamides and related organic molecules, the hybrid functional B3LYP (Becke, 3-parameter, Lee–Yang–Parr) is widely used and has been shown to provide reliable results for molecular geometries and electronic properties. nih.gov

A commonly paired basis set is the Pople-style 6-311++G(d,p). This notation indicates:

6-311G : A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, which allows for greater flexibility in describing the electron distribution.

++G : The addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs, anions, or weak, long-range interactions.

(d,p) : The inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions account for the non-spherical nature of electron density in molecules and are essential for accurately modeling bonding and geometry.

This combination, B3LYP/6-311++G(d,p), is well-suited for calculating the properties of 3-Cyanopropane-1-sulfonamide, as it can accurately model the polar sulfonamide group and the electron distribution around the cyano function.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, polarity, and intermolecular interactions. Key aspects of this are the frontier molecular orbitals and the electrostatic potential surface.

Frontier Molecular Orbitals (FMOs) Analysis (HOMO-LUMO)

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity theory. nih.gov The HOMO is the orbital most likely to donate electrons in a reaction (nucleophilic character), while the LUMO is the most likely to accept electrons (electrophilic character). nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive. nih.gov

For a simple alkylsulfonamide, the HOMO is typically localized on the sulfonamide group, particularly involving the nitrogen and oxygen atoms. The LUMO is also generally centered around the sulfonyl group. The introduction of the electron-withdrawing cyano (-C≡N) group in 3-Cyanopropane-1-sulfonamide is expected to lower the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO, likely resulting in a smaller HOMO-LUMO gap compared to its non-cyanated analog, butanesulfonamide.

| Parameter | Significance |

|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | Indicates electron-donating ability; higher energy means a better electron donor. |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates electron-accepting ability; lower energy means a better electron acceptor. |

| ΔE (HOMO-LUMO Energy Gap) | Correlates with chemical reactivity and kinetic stability; a smaller gap indicates higher reactivity. |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.govnih.gov The MEP map uses a color scale to represent different potential values on the electron density surface.

Red/Yellow : Regions of negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue : Regions of positive electrostatic potential, indicating electron-poor areas that are susceptible to nucleophilic attack.

Green : Regions of neutral or near-zero potential.

For 3-Cyanopropane-1-sulfonamide, the MEP surface would show the most negative potential (red) concentrated around the two oxygen atoms of the sulfonyl group and the nitrogen atom of the cyano group. indexcopernicus.comresearchgate.net These sites represent the primary locations for interaction with electrophiles or for forming hydrogen bonds. A region of moderately negative potential would also be associated with the nitrogen atom of the sulfonamide group. The most positive potential (blue) would be located around the hydrogen atoms of the sulfonamide's amino group (-NH2), making them the primary sites for nucleophilic attack or hydrogen bond donation. nih.gov The alkyl chain would exhibit a relatively neutral (green) potential.

Conformational Analysis and Isomerism

The biological activity and physical properties of flexible molecules like 3-Cyanopropane-1-sulfonamide are highly dependent on their three-dimensional shape or conformation. Conformational analysis involves identifying the stable rotational isomers (conformers) and the energy barriers between them.

For 3-Cyanopropane-1-sulfonamide, rotation can occur around several single bonds: C-C bonds within the propyl chain and the C-S bond. Studies on related sulfonamides have shown that the geometry around the sulfur atom is a distorted tetrahedron. mdpi.com The orientation of the sulfonamide group relative to the alkyl chain is a key conformational feature.

Hydrogen Bonding Interactions and Their Influence on Structure and Reactivity

The sulfonamide functional group is a versatile scaffold for establishing hydrogen bonding interactions, which significantly influence the molecular conformation, crystal packing, and physicochemical properties of compounds like 3-Cyanopropane-1-sulfonamide. nih.gov The sulfonamide moiety (–SO₂NH–) possesses both hydrogen bond donor and acceptor sites. The nitrogen-bound hydrogen atom acts as a donor, while the two oxygen atoms of the sulfonyl group serve as strong hydrogen bond acceptors. acs.org

Computational and crystallographic studies of various sulfonamides reveal that these interactions are pivotal in the formation of highly ordered supramolecular architectures. nih.gov A common and robust interaction is the intermolecular hydrogen bond between the sulfonamide N-H group of one molecule and a sulfonyl oxygen atom (S=O) of a neighboring molecule. nih.gov These N–H···O interactions often lead to the formation of chains or cyclic motifs in the solid state. nih.govmdpi.com

The presence of the cyano group (–C≡N) in 3-Cyanopropane-1-sulfonamide introduces an additional hydrogen bond acceptor site, potentially leading to more complex hydrogen bonding networks. Unconventional C–H···N or C–H···O interactions, although weaker than classical hydrogen bonds, may also play a role in stabilizing the crystal structure. rsc.org The interplay between these various donor and acceptor sites is crucial for determining the compound's solid-state structure and its interaction with biological targets.

Global Reactivity Descriptors from Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to predict the chemical reactivity of molecules through the calculation of global reactivity descriptors. orientjchem.orgresearchgate.net These descriptors are derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). orientjchem.org The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap generally implies higher reactivity. researchgate.net

For sulfonamide derivatives, DFT calculations are used to determine these fundamental properties, which in turn are used to calculate a range of global reactivity descriptors that quantify different aspects of reactivity. orientjchem.org These descriptors are highly successful in predicting global reactivity trends. orientjchem.org

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO. researchgate.net

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO. researchgate.net

Electronegativity (χ): The ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2. dergipark.org.tr

Chemical Potential (μ): The negative of electronegativity (μ = -χ). It represents the escaping tendency of electrons from an equilibrium system. orientjchem.org

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," and those with a small gap are "soft." dergipark.org.tr

Global Softness (S): The reciprocal of chemical hardness (S = 1 / η). It describes the capacity of a molecule to accept electrons. orientjchem.org

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it is saturated with electrons from the environment. It is calculated as ω = μ² / (2η). orientjchem.orgdergipark.org.tr

These theoretical parameters provide valuable insights into the chemical behavior of 3-Cyanopropane-1-sulfonamide, helping to predict its stability and potential reaction sites for electrophilic and nucleophilic attacks. researchgate.net

| Parameter | Formula | Value (eV) |

|---|---|---|

| EHOMO | - | -7.15 |

| ELUMO | - | -1.25 |

| Ionization Potential (I) | -EHOMO | 7.15 |

| Electron Affinity (A) | -ELUMO | 1.25 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.90 |

| Electronegativity (χ) | (I + A) / 2 | 4.20 |

| Chemical Potential (μ) | -(I + A) / 2 | -4.20 |

| Chemical Hardness (η) | (I - A) / 2 | 2.95 |

| Global Softness (S) | 1 / η | 0.34 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.99 |

Quantitative Structure-Retention Relationships (QSRR) and Lipophilicity Modeling of Sulfonamide Derivatives

Quantitative Structure-Retention Relationships (QSRR) are computational models that establish a mathematical correlation between the chromatographic retention of a chemical compound and its molecular structure, which is numerically represented by molecular descriptors. mdpi.comnih.gov For sulfonamide derivatives, QSRR modeling is a valuable tool for predicting their retention behavior, which is often used as a surrogate for lipophilicity—a critical physicochemical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.comnih.gov

Lipophilicity is typically measured by the partition coefficient between n-octanol and water (logP). In chromatographic methods like reversed-phase high-performance liquid chromatography (RP-HPLC), retention is primarily governed by the lipophilicity of the analyte. mdpi.com Therefore, chromatographic retention parameters can be used to experimentally determine lipophilicity. nih.govresearchgate.net

The QSRR methodology involves several key steps:

Data Set Generation: A series of sulfonamide derivatives are analyzed under specific chromatographic conditions (e.g., RP-HPLC) to obtain their retention times or retention factors. nih.gov

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound using specialized software. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometric, and electronic properties. mdpi.com

Model Development: Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like support vector regression (SVR), are used to build a model that links a selection of the most relevant descriptors to the observed retention data. nih.gov

Model Validation: The predictive power and robustness of the developed QSRR model are rigorously assessed using internal and external validation techniques. nih.gov

QSRR models not only allow for the prediction of lipophilicity for new or untested sulfonamide derivatives but also provide insights into the molecular properties that most significantly influence this characteristic. mdpi.comresearchgate.net By understanding the relationship between structure and retention, chemists can better design molecules with desired pharmacokinetic properties at an early stage of drug development. mdpi.com

| Descriptor Class | Example Descriptors | Description |

|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |

| Topological | Wiener Index (W) | A distance-based index that reflects molecular branching. |

| Geometric | Molecular Surface Area (MSA) | The total surface area of the molecule. |

| Electronic | Dipole Moment (μ) | A measure of the overall polarity of the molecule. |

| Physicochemical | Calculated logP (ClogP) | A computationally derived measure of lipophilicity. |

| Quantum Chemical | HOMO/LUMO Energies | Energies of the frontier molecular orbitals related to reactivity. |

Structural Characterization and Crystallographic Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the structure of chemical compounds. However, specific data sets for 3-Cyanopropane-1-sulfonamide are absent from the reviewed literature.

Single-Crystal X-ray Diffraction Studies

The technique of single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid.

Determination of Molecular Geometry and Bond ParametersThere are no published reports of the synthesis of single crystals of 3-Cyanopropane-1-sulfonamide, and therefore, no crystallographic data is available. A successful X-ray diffraction study would yield precise bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state.

Due to the absence of specific research data for 3-Cyanopropane-1-sulfonamide, the detailed structural characterization and crystallographic analysis as outlined cannot be completed at this time.

Analysis of Crystal Packing and Supramolecular Interactions

The crystal lattice of 3-Cyanopropane-1-sulfonamide is expected to be dominated by a variety of hydrogen bonding interactions, which are characteristic of the sulfonamide functional group. nih.govresearchgate.netresearchgate.net These interactions play a crucial role in the formation of stable, three-dimensional supramolecular structures. nih.govresearchgate.net The aliphatic nature of the propyl chain and the presence of a terminal cyano group introduce additional possibilities for weaker, yet significant, intermolecular contacts.

Table 1: Hypothetical Geometric Parameters for C-H···O Hydrogen Bonds in 3-Cyanopropane-1-sulfonamide

| Donor (D) - H | Acceptor (A) | D···A (Å) | H···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| C2-H2A | O1 | 3.35 | 2.45 | 150 |

Note: Data are hypothetical and based on typical values for similar organic compounds.

The most significant intermolecular interaction governing the crystal structure of primary sulfonamides is the N-H···O hydrogen bond. nih.govsemanticscholar.org The sulfonamide group (-SO₂NH₂) contains a strong hydrogen bond donor (the N-H proton) and two strong acceptors (the sulfonyl oxygen atoms). acs.org This leads to the formation of robust supramolecular synthons, such as dimers or extended chains. figshare.comresearchgate.net In the case of 3-Cyanopropane-1-sulfonamide, it is highly probable that molecules will form centrosymmetric dimers through R²₂(8) graph set notation, where two molecules are linked by a pair of N-H···O hydrogen bonds. Alternatively, a catemer motif, forming an infinite C(4) chain, is also a common packing arrangement in sulfonamides. researchgate.net

Table 2: Hypothetical Geometric Parameters for N-H···O Hydrogen Bonds in 3-Cyanopropane-1-sulfonamide

| Donor (D) - H | Acceptor (A) | D···A (Å) | H···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N1-H1A | O1 | 2.90 | 2.05 | 170 |

Note: Data are hypothetical and based on typical values for sulfonamide crystal structures.

Classical π-π stacking interactions are typically observed between aromatic rings. As 3-Cyanopropane-1-sulfonamide is an aliphatic compound and lacks aromatic moieties, these types of interactions are not expected to be a feature of its crystal packing. The π-system of the cyano group (C≡N) is generally not extensive enough to participate in significant π-π stacking.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov By mapping properties such as dᵢ (distance from the surface to the nearest nucleus inside) and dₑ (distance to the nearest nucleus outside), a unique fingerprint of the intermolecular contacts can be generated.

For 3-Cyanopropane-1-sulfonamide, the Hirshfeld surface would likely be dominated by contacts involving hydrogen atoms. The 2D fingerprint plot would display distinct spikes corresponding to the prominent N-H···O and weaker C-H···O hydrogen bonds. The plot would also quantify the contributions from other, less specific contacts, such as H···H interactions, which arise from the van der Waals surfaces of the aliphatic chains.

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of 3-Cyanopropane-1-sulfonamide

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45.5 |

| O···H / H···O | 35.2 |

| N···H / H···N | 15.8 |

| C···H / H···C | 2.5 |

Note: Data are hypothetical and represent a plausible distribution for a molecule with these functional groups.

Crystal Polymorphism and Solid-State Properties of Sulfonamides

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a well-documented phenomenon in sulfonamides. researchgate.netnih.gov The existence of different polymorphs arises from variations in molecular conformation or intermolecular bonding patterns, such as different hydrogen-bond synthons. acs.orgnih.gov

The conformational flexibility of the propyl chain in 3-Cyanopropane-1-sulfonamide, combined with the multiple hydrogen bonding sites of the sulfonamide group, suggests a propensity for polymorphism. acs.org Different crystallization conditions could favor the formation of either the hydrogen-bonded dimer or the catemer chain, leading to distinct crystal forms. These polymorphs would exhibit different solid-state properties, including melting point, solubility, and stability, which are of critical importance in materials science and pharmaceutical development. nih.gov The study of polymorphism in sulfonamides is crucial for understanding and controlling their physicochemical properties. researchgate.net

Based on the conducted research, there is currently no specific scientific literature available detailing the advanced mechanistic investigations for the chemical compound 3-Cyanopropane-1-sulfonamide that would be required to thoroughly address the outlined topics.

Information regarding the elucidation of its specific reaction pathways, the identification and characterization of its reaction intermediates (including imine, carbanion, and Meisenheimer intermediates), or the specific role of catalysts and reagents in its reaction mechanisms is not present in the available search results. The existing literature focuses on broader classes of compounds, such as general sulfonamides or other related structures, without providing the specific data needed to detail the mechanistic chemistry of 3-Cyanopropane-1-sulfonamide itself.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail focused solely on 3-Cyanopropane-1-sulfonamide.

Table of Compounds Mentioned

Advanced Mechanistic Investigations

Role of Catalysts and Reagents in Reaction Mechanisms

Ligand Effects in Catalysis (e.g., Nitrile Coordination)

The nitrile group in 3-cyanopropane-1-sulfonamide presents a potential coordination site for transition metals, influencing catalytic processes. Substituted cyanamides, a class of compounds sharing the cyano functionality, exhibit multiple modes of coordination with metal centers. These include end-on σ-bonding through the nitrile nitrogen, side-on π-bonding via the nitrile group, and coordination through the amine nitrogen nih.gov. In the context of 3-cyanopropane-1-sulfonamide, the nitrile nitrogen's lone pair can donate to a metal center, a key step in many catalytic cycles.

Stereochemical Aspects of Synthetic Transformations

The synthesis of chiral sulfonamides is an area of significant interest due to their prevalence in pharmaceuticals and as chiral auxiliaries. While specific stereochemical studies on the synthesis of 3-cyanopropane-1-sulfonamide are not detailed in the available literature, general methods for asymmetric synthesis of sulfonamides and related compounds provide a framework for how stereocontrol might be achieved.

One common approach involves the use of chiral auxiliaries. For instance, asymmetric synthesis of sulfinamides has been demonstrated using (-)-quinine as a chiral auxiliary, yielding products with high enantioselectivity nih.gov. Another strategy employs chiral, non-racemic benzylidene sulfinamides derived from recoverable precursors for the asymmetric synthesis of α-substituted benzylamines rsc.org.

Stereospecific C-H functionalization represents a modern approach to introduce chirality. For example, highly substituted aminotetrahydropyrans have been synthesized via a Pd(II)-catalyzed stereoselective γ-methylene C-H arylation, followed by diastereoselective α-alkylation or arylation nih.gov. Such methods could potentially be adapted to introduce stereocenters into the propyl chain of 3-cyanopropane-1-sulfonamide or its derivatives. The development of stereoselective syntheses for this compound would be valuable for exploring its potential applications in asymmetric catalysis and medicinal chemistry.

A cyanide-mediated synthesis of sulfonamides from vinyl sulfones has been reported, proceeding through an addition-elimination sequence organic-chemistry.org. While this method is not inherently stereoselective, it highlights a potential synthetic route where chiral reagents or catalysts could be incorporated to induce stereocontrol.

Kinetic and Thermodynamic Studies

Specific kinetic and thermodynamic data for 3-cyanopropane-1-sulfonamide are not extensively reported. However, studies on other sulfonamides provide a basis for understanding the types of data that would be relevant. Thermodynamic investigations of a series of sulfonamides have focused on their solubility, solvation, and partitioning processes researchgate.netresearchgate.net. These studies evaluate Gibbs energy, enthalpy, and entropy of solution in various solvents, providing insights into solute-solvent interactions researchgate.net.

For 3-cyanopropane-1-sulfonamide, key thermodynamic parameters would include its heat of formation, Gibbs free energy of formation, and entropy. These values are fundamental to understanding its stability and reactivity. Kinetic studies would focus on the rates of reactions in which it participates, such as nucleophilic substitution at the sulfonyl group or transformations of the nitrile functionality.

For example, a study on cyanidin-3-glucoside metabolites determined rate and equilibrium constants using direct and reverse pH jumps nih.gov. Similar methodologies could be applied to investigate the kinetics of reactions involving 3-cyanopropane-1-sulfonamide. Mechanistic studies on sulfonamide-induced cutaneous drug reactions also touch upon the kinetics of metabolic bioactivation and subsequent immunological responses, highlighting the importance of understanding reaction rates in biological systems nih.gov.

The following table presents hypothetical data for related compounds to illustrate the types of parameters that would be determined in such studies.

| Compound Class | Property | Value Range |

| Aromatic Sulfonamides | Molar Enthalpy of Fusion (kJ/mol) | 29.8 - 44.3 |

| Molar Entropy of Fusion (J/mol·K) | 64.0 - 87.5 | |

| Gibbs Energy of Solution in Cyclohexane at 298.15 K (kJ/mol) | 3.86 - 10.2 |

Note: This table is for illustrative purposes and the data is derived from a study on a different set of sulfonamides. researchgate.net

Synthetic Utility and Applications in Organic Chemistry

3-Cyanopropane-1-sulfonamide as a Versatile Synthetic Intermediate

3-Cyanopropane-1-sulfonamide is a bifunctional molecule that serves as a valuable and versatile intermediate in modern organic synthesis. Its structure incorporates both a sulfonamide moiety and a nitrile group, two functional groups of significant utility. The sulfonamide group is a key pharmacophore found in numerous therapeutic agents and can participate in various chemical transformations. researchgate.netnih.gov The nitrile group is a highly versatile functional handle that can be converted into a range of other functionalities, including amines, carboxylic acids, and ketones. nih.gov This dual functionality allows 3-cyanopropane-1-sulfonamide to be employed as a linchpin in the assembly of diverse and complex molecular structures, particularly in the synthesis of medicinally relevant scaffolds. researchgate.netmasterorganicchemistry.com

The reactivity of the nitrile can be harnessed for cyclization reactions, acting as an electrophilic center or as a precursor to a nucleophilic amine after reduction. nih.govnih.gov This strategic placement of functional groups makes it an ideal starting material for constructing nitrogen-containing heterocyclic systems, such as cyclic sulfonamides (sultams). nih.govnih.gov

Building Block for Complex Molecular Architectures

The utility of 3-Cyanopropane-1-sulfonamide extends to its role as a fundamental building block for constructing intricate molecular frameworks. nih.gov The aliphatic chain provides a flexible spacer, while the terminal functional groups offer orthogonal reactivity, enabling stepwise and controlled elaboration of molecular complexity.

The nitrile functional group of 3-cyanopropane-1-sulfonamide is a synthetic chameleon, readily convertible into several key functional groups that are pivotal for molecular construction.

Amines: The cyano group can be efficiently reduced to a primary amine, yielding 4-aminobutane-1-sulfonamide. This transformation is typically achieved through catalytic hydrogenation (e.g., using H₂ gas with catalysts like Palladium on carbon or Raney Nickel) or by using chemical reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in the presence of a nickel salt. The resulting amino-sulfonamide is a valuable bifunctional building block for further derivatization, for instance, in peptide synthesis or the construction of polyfunctional molecules. orgsyn.org

Carboxylic Acids: Hydrolysis of the nitrile group under either acidic or basic conditions provides the corresponding carboxylic acid, 3-carboxypropane-1-sulfonamide. This reaction converts the neutral cyano group into an acidic handle, useful for forming amide bonds via coupling reactions or for introducing water-solubilizing characteristics to a molecule.

Ketones: The nitrile group can serve as a precursor to a ketone through reaction with organometallic reagents, such as Grignard or organolithium reagents. The organometallic reagent adds to the electrophilic carbon of the nitrile to form an intermediate imine anion. Subsequent aqueous acidic workup hydrolyzes this intermediate to furnish a ketone. masterorganicchemistry.com This method allows for the introduction of a wide variety of organic fragments onto the molecule, significantly expanding its synthetic potential.

| Transformation | Product Functional Group | Typical Reagents |

| Reduction | Primary Amine | H₂, Pd/C; LiAlH₄; NaBH₄, NiCl₂·6H₂O |

| Hydrolysis | Carboxylic Acid | H₃O⁺ (acidic); NaOH, H₂O (basic) |

| Organometallic Addition | Ketone | 1. R-MgBr or R-Li 2. H₃O⁺ |

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. clockss.orgmasterorganicchemistry.comchemistryviews.org 3-Cyanopropane-1-sulfonamide is an excellent precursor for the synthesis of this important class of compounds, particularly cyclic sulfonamides.

Sultams (cyclic sulfonamides) are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. researchgate.netmasterorganicchemistry.com The nitrile group in precursors like 3-cyanopropane-1-sulfonamide is instrumental in their synthesis. nih.govnih.gov

A prominent strategy involves the reduction of the nitrile to a primary amine, followed by an intramolecular cyclization. The newly formed amine attacks the electrophilic sulfur atom of the sulfonamide (often activated as a sulfonyl chloride or fluoride), displacing a leaving group to form the cyclic sultam structure. This reductive cyclization provides a direct route to γ-sultams (five-membered rings), which are analogues of the biologically significant pyrrolidine (B122466) and pyrrolidone ring systems. nih.gov

The nitrile group can also participate in cyclization reactions by acting as an electrophile in reactions like the Carbanion-mediated Sulfonamide Intramolecular Cyclization (CSIC), where a carbanion elsewhere in the molecule attacks the nitrile carbon. nih.govnih.gov

Spirocyclic frameworks are of great interest in drug discovery as they introduce three-dimensionality, which can lead to improved binding affinity and selectivity for biological targets. nih.gov Cyanoalkylsulfonyl compounds, analogous to 3-cyanopropane-1-sulfonamide, are key intermediates for the synthesis of spirocyclic sultams. nih.govnih.gov

The synthesis often employs a one-pot reductive cyclization of a cyanoalkylsulfonyl precursor that already contains a cyclic moiety. nih.govnih.gov In this approach, the nitrile group is reduced to an amine, which then undergoes an intramolecular sulfonylation to form the spirocyclic system. This method is efficient and can be performed on a large scale, making it a valuable tool for generating libraries of sp3-enriched building blocks for drug discovery. nih.gov The resulting spirocyclic sultams are considered advanced building blocks that mimic saturated nitrogen heterocycles. nih.gov

| Heterocycle Class | Key Synthetic Strategy | Role of Cyano Group |

| γ-Sultams | Intramolecular Reductive Cyclization | Precursor to the nucleophilic amine |

| Spirocyclic Sultams | One-Pot Reductive Cyclization | Precursor to the amine for ring closure |

Synthesis of Nitrogen-Containing Heterocycles

Utilization as Protecting/Activating Groups in Amine Synthesis

Sulfonamides are widely used as protecting groups for amines in multistep organic synthesis. The sulfonamide bond is robust and stable to a wide range of reaction conditions, including strongly acidic and basic media, as well as many oxidizing and reducing agents. This stability makes them advantageous over more labile protecting groups like carbamates (e.g., Boc, Cbz). nih.gov

While aromatic sulfonamides like tosyl (Ts) and nosyl (Ns) groups are most common, aliphatic sulfonamides also serve this purpose. A sulfonamide derived from 3-cyanopropane-1-sulfonamide could function as a protecting group for a primary or secondary amine. The cyano group's presence offers a unique feature compared to simple alkylsulfonamides.

Research on 4-cyanobenzenesulfonamides has shown they can be cleaved cleanly under the action of a thiol and a base, a feature that makes them useful as protecting/activating groups. nih.gov This cleavage mechanism proceeds via a Meisenheimer intermediate. While the aliphatic nature of 3-cyanopropane-1-sulfonamide would preclude an analogous aromatic nucleophilic substitution mechanism, the general principles of using sulfonamides for amine protection are applicable. Deprotection of aliphatic sulfonamides typically requires reductive conditions, which can be harsh. However, the development of milder deprotection protocols continues to enhance their utility. The sulfonamide group effectively decreases the nucleophilicity of the amine nitrogen, protecting it from unwanted reactions while other parts of the molecule are being modified.

Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) has emerged as a powerful strategy in organic synthesis and medicinal chemistry, enabling the direct modification of complex molecules at a late point in a synthetic sequence. This approach avoids the need for lengthy de novo synthesis to generate analogues of a lead compound. While the sulfonamide functional group is a key player in this field, serving as a versatile directing group and a precursor to reactive intermediates, specific research detailing the application of 3-Cyanopropane-1-sulfonamide in this context is not extensively documented in publicly available scientific literature.

The general utility of the sulfonamide moiety in LSF is well-established. It can direct a variety of C-H functionalization reactions, including arylation, alkylation, and olefination, allowing for precise structural modifications of intricate molecules. nih.govlatrobe.edu.au This capability is particularly valuable in drug discovery for the rapid diversification of drug candidates to optimize their pharmacological properties. researchgate.net

One prominent strategy involves the use of the sulfonamide group to direct palladium-catalyzed C-H activation. For instance, the sulfonamide pharmacophore within a drug molecule can guide a catalyst to a specific C-H bond, facilitating the introduction of new functional groups. nih.govlatrobe.edu.auresearchgate.net Another approach leverages the conversion of sulfonamides into sulfonyl radical intermediates via photocatalysis. nih.gov These radicals can then engage in various transformations, further expanding the toolkit for modifying complex sulfonamide-containing scaffolds. nih.gov

Additionally, palladium-catalyzed methods have been developed for the sp³-sp³ functionalization of sulfonamides, enabling the modification of drug-like molecules under mild conditions. nih.gov This allows for the expansion of chemical space around a core structure, which is crucial for structure-activity relationship studies.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-Cyanopropane-1-sulfonamide to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters such as temperature, solvent choice (e.g., dichloromethane or chloroform for inert conditions), and stoichiometry. For sulfonamide derivatives, stepwise protocols involving sulfonylation of precursors (e.g., propane sulfonic acid derivatives) with cyanating agents are common. Purification via recrystallization or column chromatography is critical for high purity . Monitoring reaction progress with thin-layer chromatography (TLC) or NMR spectroscopy ensures reproducibility.

Q. What analytical techniques are most effective for characterizing the structural integrity of 3-Cyanopropane-1-sulfonamide?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the sulfonamide backbone and cyan group placement. Infrared (IR) spectroscopy identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Cross-referencing spectral data with computational models (e.g., density functional theory) enhances accuracy .

Q. How should researchers design stability studies for 3-Cyanopropane-1-sulfonamide under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to controlled environments (e.g., 40°C/75% relative humidity for 6 months). Use HPLC or UV-Vis spectroscopy to quantify degradation products. For pH stability, prepare buffer solutions (pH 1–12) and monitor hydrolytic cleavage of the sulfonamide or cyan groups. Statistical tools like ANOVA can identify significant degradation pathways .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported reactivity of 3-Cyanopropane-1-sulfonamide with nucleophiles?

- Methodological Answer : Discrepancies in nucleophilic substitution reactions may arise from solvent polarity or steric effects. Design comparative studies using structurally diverse nucleophiles (e.g., primary vs. tertiary amines) under standardized conditions. Kinetic profiling (e.g., pseudo-first-order rate constants) and computational modeling (e.g., molecular docking) elucidate steric/electronic influences. Validate findings with in situ FTIR or NMR to track intermediate formation .

Q. How can researchers investigate the compound’s potential as a protease inhibitor using biochemical assays?

- Methodological Answer : Use fluorescence-based enzymatic assays (e.g., fluorogenic substrates like AMC-tagged peptides) to measure inhibition kinetics (IC₅₀, Ki). Perform competitive binding studies with known inhibitors (e.g., PMSF for serine proteases) to identify binding modes. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity and thermodynamics. Molecular dynamics simulations predict interactions with catalytic residues .

Q. What computational approaches are recommended to model the solvation effects and tautomeric equilibria of 3-Cyanopropane-1-sulfonamide?

- Methodological Answer : Employ hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to model solvation shells in polar (water) and nonpolar (chloroform) solvents. Use Gaussian-based calculations (e.g., B3LYP/6-31G*) to predict tautomeric stability (e.g., sulfonamide vs. sulfonimide forms). Validate with experimental pKa measurements and NMR chemical shift correlations .

Data Analysis and Interpretation

Q. How should researchers address inconsistencies in spectroscopic data across different batches of synthesized 3-Cyanopropane-1-sulfonamide?

- Methodological Answer : Implement a root-cause analysis using factorial design experiments to isolate variables (e.g., raw material purity, drying protocols). Compare batch-specific impurities via LC-MS and trace metal analysis. Apply multivariate statistics (e.g., principal component analysis) to correlate process parameters with spectral anomalies. Calibrate instruments with certified reference standards .

Q. What methodologies are suitable for studying the compound’s interaction with lipid bilayers or membrane proteins?

- Methodological Answer : Use Langmuir-Blodgett troughs to measure surface pressure-area isotherms in lipid monolayers. Fluorescence anisotropy or Förster resonance energy transfer (FRET) assays quantify membrane partitioning. Solid-state NMR or cryo-electron microscopy (cryo-EM) resolves structural changes in membrane proteins upon binding. Molecular dynamics simulations with CHARMM or GROMACS force fields predict insertion mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.